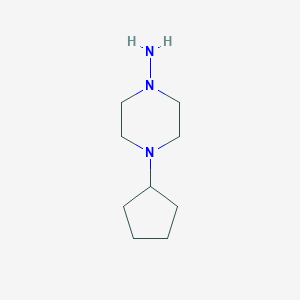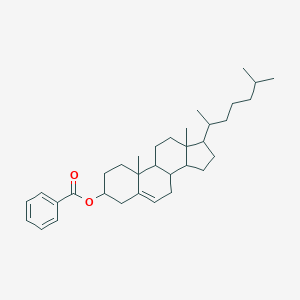
4-クロロ-1-ヒドロキシ-7-イソキノリンスルホニルクロリド
概要
説明
科学的研究の応用
4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride is widely used in scientific research, particularly in the following areas:
Proteomics Research: It is used as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function.
Chemical Biology: The compound is used in the synthesis of bioactive molecules and probes for studying biological processes.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug candidates.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride typically involves the chlorination of 1-hydroxy-7-isoquinolinesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4-position. The reaction conditions often include the use of thionyl chloride (SOCl2) as the chlorinating agent, with the reaction being conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
化学反応の分析
Types of Reactions
4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 4-chloro-1-hydroxy-7-isoquinolinesulfonic acid.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acidic conditions (e.g., hydrochloric acid) are used for hydrolysis reactions.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Hydrolysis Product: 4-Chloro-1-hydroxy-7-isoquinolinesulfonic acid.
作用機序
The mechanism of action of 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in various applications, such as the modification of proteins and peptides in proteomics research. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
類似化合物との比較
Similar Compounds
4-Chloro-1-hydroxy-7-isoquinolinesulfonic acid: A hydrolysis product of 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride.
1-Hydroxy-7-isoquinolinesulfonic acid: The precursor used in the synthesis of 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride.
4-Chloro-7-isoquinolinesulfonyl chloride: A related compound with similar reactivity but lacking the hydroxyl group at the 1-position.
Uniqueness
4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it particularly valuable in proteomics research and other scientific applications .
特性
IUPAC Name |
4-chloro-1-oxo-2H-isoquinoline-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO3S/c10-8-4-12-9(13)7-3-5(16(11,14)15)1-2-6(7)8/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJUCAQGGKWKRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586544 | |
| Record name | 4-Chloro-1-oxo-1,2-dihydroisoquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223671-81-6 | |
| Record name | 4-Chloro-1,2-dihydro-1-oxo-7-isoquinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223671-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-oxo-1,2-dihydroisoquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)







![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)
![[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B27289.png)


